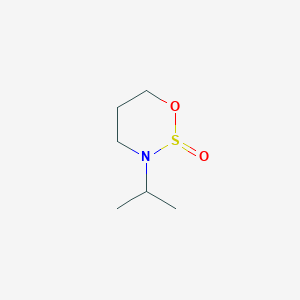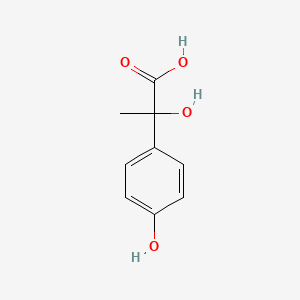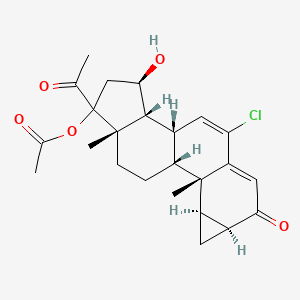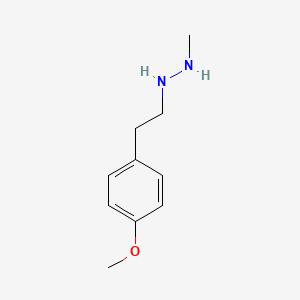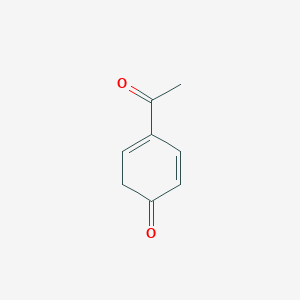![molecular formula C10H16O B13795698 Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is a chiral cyclopentanone derivative. It is known for its unique structure, which includes a cyclopentanone ring substituted with a methyl group and a propenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) can be achieved through several methods. One efficient method involves the asymmetric Michael addition of chiral allenyltitanium to alkylidenemalonate. This reaction proceeds with excellent diastereo- and enantioselectivity, making it a practical approach for obtaining the desired chiral cyclopentanone .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily accessible optically active secondary propargylphosphates and a Ti(O-i-Pr)4/2i-PrMgCl reagent. This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, its derivatives can interact with enzymes and receptors involved in steroid biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone, 2-methyl-3-(1-methylethyl)-: This compound has a similar structure but differs in the substitution pattern on the cyclopentanone ring.
Cyclopentanone, 2-methyl-3-[(1R)-1-methylbutyl]-: Another similar compound with a different alkyl substitution.
Uniqueness
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is unique due to its specific chiral centers and the presence of a propenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2R,3R)-3-[(2R)-but-3-en-2-yl]-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-4-7(2)9-5-6-10(11)8(9)3/h4,7-9H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1 |
Clé InChI |
HZPTUZOVSXOQLC-IWSPIJDZSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CCC1=O)[C@H](C)C=C |
SMILES canonique |
CC1C(CCC1=O)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
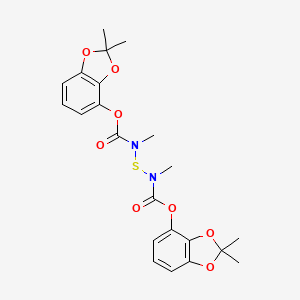
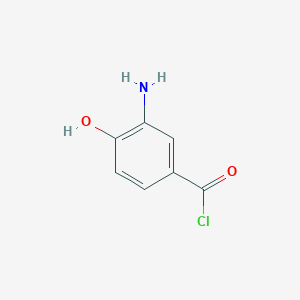

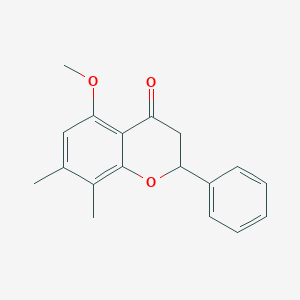
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
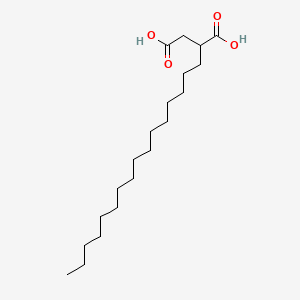
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
